3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
This compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been studied for their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways. The most broadly researched synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized using various chemical reactions. For example, Huang et al. reported an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation without using any catalyst .Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Enaminonitriles and Azaenamines : Research has demonstrated the synthesis and reactivity of various enaminonitriles and azaenamines, providing a foundation for creating complex compounds with potential applications in material science and catalysis (Tayseer A. Abdallah, 2007).
- Novel Compounds with Anticancer Activity : Studies have synthesized new pyridines from precursors, showing anticancer activity, indicating the potential of such compounds in therapeutic applications (Safaa I Elewa et al., 2021).
- Corrosion Inhibition : Aryl pyrazolo pyridine derivatives have been studied for their corrosion inhibition effect on metals, showcasing the application of similar compounds in protecting industrial materials (Sudheer, M. Quraishi, 2015).
Potential Applications
- Antimicrobial and Antitumor Activities : Compounds synthesized from related chemical structures have been evaluated for their antimicrobial and antitumor activities, suggesting potential use in developing new antibiotics and cancer therapies (M. Salem et al., 2015).
- Corrosion Inhibition for Mild Steel : Pyrazolopyridine derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic conditions, indicating their potential industrial application in protecting metals against corrosion (A. Dandia et al., 2013).
Mechanism of Action
Target of action
The compound contains an isoxazole ring , which is known to have a wide spectrum of biological activities. Isoxazole derivatives have been found to have potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . .
Mode of action
The mode of action of isoxazole derivatives can vary greatly depending on the specific compound and its targets. For example, some isoxazole derivatives have been found to inhibit GABA uptake, suggesting they might act on GABA receptors .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For isoxazole derivatives with anticonvulsant activity, for example, the result might be a reduction in seizure frequency .
Future Directions
The future directions for research on isoxazole derivatives could include the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . Additionally, further studies could focus on exploring the biological activities and therapeutic potential of these compounds .
Properties
IUPAC Name |
3-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c18-9-13-16(20-7-6-19-13)24-11-5-8-22(10-11)17(23)15-12-3-1-2-4-14(12)25-21-15/h6-7,11H,1-5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJANKVDSOHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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